

solubility and stability of 2-Chloro-5-methoxyphenol

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Compound of Interest

Compound Name: 2-Chloro-5-methoxyphenol

Cat. No.: B096188

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An In-depth Technical Guide to the Solubility and Stability of **2-Chloro-5-methoxyphenol** for Research and Development

Introduction

2-Chloro-5-methoxyphenol (CAS No. 18113-04-7) is a substituted phenolic compound that serves as a key intermediate and building block in the synthesis of various higher-order molecules, particularly within the pharmaceutical and specialty chemical industries.^{[1][2]} As with any chemical entity intended for use in exacting scientific applications, a comprehensive understanding of its fundamental physicochemical properties is not merely academic but a prerequisite for reproducible and reliable research. The solubility and chemical stability of a compound govern its behavior in reaction media, its formulation potential, its shelf-life, and the analytical methods required for its quantification.

This technical guide, written from the perspective of a Senior Application Scientist, provides a detailed exploration of the solubility and stability profiles of **2-Chloro-5-methoxyphenol**. It moves beyond a simple recitation of data to explain the underlying chemical principles and provide robust, field-proven experimental protocols for researchers, scientists, and drug development professionals. The methodologies described herein are designed to be self-validating systems, ensuring the integrity and trustworthiness of the data generated.

Core Physicochemical Properties

A molecule's behavior is dictated by its structure. **2-Chloro-5-methoxyphenol** possesses a phenolic hydroxyl group, a chlorine atom, and a methoxy group attached to a benzene ring. These features are critical determinants of its properties, summarized below.

Property	Value / Description	Source
CAS Number	18113-04-7	[1][3]
Molecular Formula	C ₇ H ₇ ClO ₂	[1][2]
Molecular Weight	158.58 g/mol	[1][2]
Synonyms	6-Chloro-3-methoxyphenol, Phenol, 2-chloro-5-methoxy-	[1][2]
Appearance	Clear liquid or White to Yellow/Green solid	[3]
Boiling Point	100-105 °C at 15 mmHg; 120- 127 °C at 17 Torr	[1][3]
Predicted Density	~1.280 g/cm ³	[1][3]
Predicted pKa	8.12 ± 0.10	[3]
Predicted XLogP3	2.054	[1]

Expert Insights: The predicted pKa of ~8.12 is the most functionally significant parameter.[3] It indicates that the phenolic proton is weakly acidic. This directly implies that the compound's aqueous solubility will be highly pH-dependent; in basic solutions (pH > 8.12), it will deprotonate to form the significantly more polar (and thus more water-soluble) phenoxide salt. The XLogP3 value of ~2.0 suggests moderate lipophilicity, predicting good solubility in many organic solvents but limited solubility in neutral water.[1] The variable reports on its physical state (liquid vs. solid) suggest its melting point is near ambient temperature, a common characteristic for similarly structured compounds like guaiacol.[3][4]

Solubility Profile: A Practical Assessment

Determining the solubility of **2-Chloro-5-methoxyphenol** is fundamental for its application in solution-phase chemistry, formulation, and biological assays. A systematic approach is required

to quantify its solubility in a range of relevant solvent systems.

Guiding Principles and Solvent Selection

The principle of "like dissolves like" provides a strong starting point. The molecule's moderate polarity, driven by the hydroxyl and methoxy groups, combined with the lipophilic character of the chlorinated benzene ring, suggests the following solubility hierarchy:

- High Solubility: Polar aprotic solvents (e.g., DMSO, DMF), polar protic solvents (e.g., Methanol, Ethanol), and chlorinated solvents (e.g., Dichloromethane).
- Moderate to Low Solubility: Non-polar solvents (e.g., Toluene, Hexanes).
- Poor & pH-Dependent Solubility: Aqueous buffers.

Experimental Protocol: Equilibrium Shake-Flask Method

Causality: The isothermal shake-flask method is the gold standard for determining equilibrium solubility. It ensures that the solvent is fully saturated with the analyte at a given temperature, providing a true measure of its thermodynamic solubility limit. This method is robust and less prone to the artifacts of kinetic solubility assays.

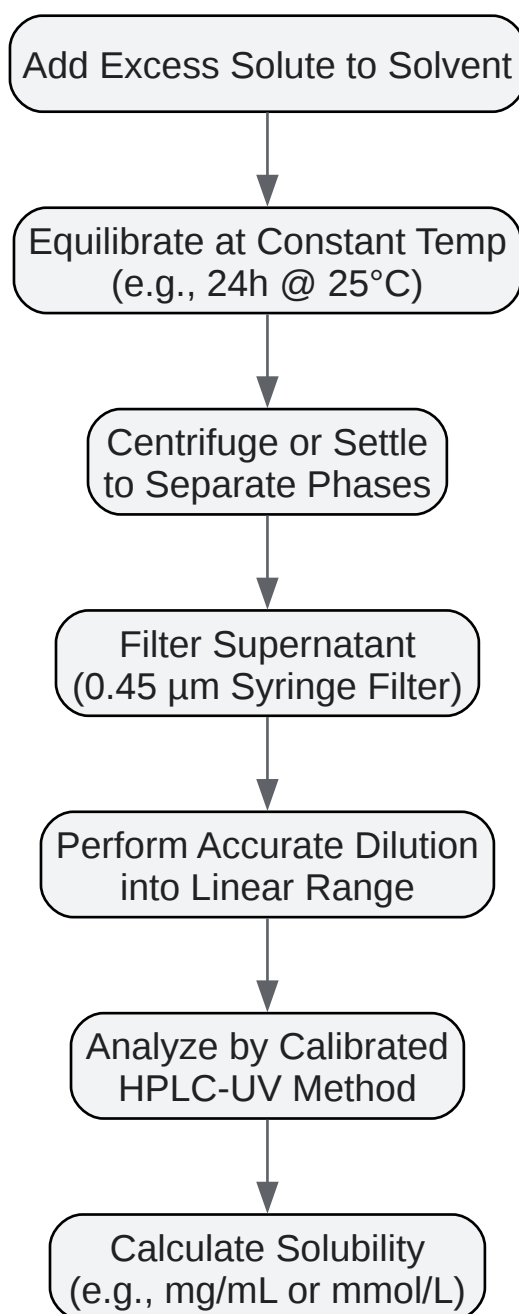
Methodology:

- **Preparation:** Add an excess amount of **2-Chloro-5-methoxyphenol** (e.g., 20-30 mg, ensuring solid is visible) to a known volume (e.g., 2 mL) of the selected solvent in a glass vial.
- **Equilibration:** Seal the vials and agitate them on a shaker or rotator at a constant, controlled temperature (e.g., 25 °C) for a minimum of 24 hours. This duration is critical to ensure equilibrium is reached.
- **Phase Separation:** Allow the vials to stand undisturbed for at least 1 hour to let undissolved solid settle. Alternatively, centrifuge the vials at a moderate speed (e.g., 5000 rpm for 10 minutes).
- **Sampling & Filtration:** Carefully withdraw an aliquot of the supernatant. Crucially, this aliquot must be immediately filtered through a 0.45 µm syringe filter (ideally, one with low analyte

binding, such as PTFE or PVDF) to remove any microscopic particulate matter. This step prevents erroneously high results.

- **Dilution:** Accurately dilute the filtered supernatant with a suitable solvent (typically the mobile phase of the analytical method) to a concentration that falls within the linear range of the calibration curve.
- **Quantification:** Analyze the diluted sample using a validated analytical method, such as the HPLC-UV protocol described in Section 3.4. Calculate the original concentration in the saturated solution, accounting for the dilution factor.

Visualization: Solubility Determination Workflow



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Caption: Workflow for the equilibrium shake-flask solubility assay.

Chemical Stability Profile and Forced Degradation

Understanding a molecule's intrinsic stability is critical for defining storage conditions, predicting shelf-life, and developing stability-indicating analytical methods.[5] Forced degradation (or stress testing) is an industry-standard approach, mandated by guidelines like

ICH Q1A, to systematically investigate degradation pathways.[6] The objective is to induce 5-20% degradation, which is sufficient to produce and identify primary degradants without causing extensive secondary decomposition.[7]

Anticipated Degradation Pathways

Substituted phenols like **2-Chloro-5-methoxyphenol** are primarily susceptible to oxidation. The electron-donating hydroxyl and methoxy groups activate the aromatic ring, making it vulnerable to attack by oxidizing agents or atmospheric oxygen, especially when catalyzed by light or trace metals.[7] This process often results in the formation of colored quinone-type structures, explaining the common observation of phenolic compounds turning yellow or brown upon storage.[7] Stability is generally higher in acidic to neutral conditions; the phenoxide ion formed at high pH is significantly more susceptible to oxidation.[7]

Experimental Protocols for Forced Degradation Studies

Causality: Each stress condition is chosen to mimic potential real-world exposures during synthesis, purification, formulation, and storage.[8][9] Using standardized conditions (e.g., 0.1 M HCl/NaOH) allows for cross-compound comparisons and ensures a thorough investigation of the molecule's liabilities.

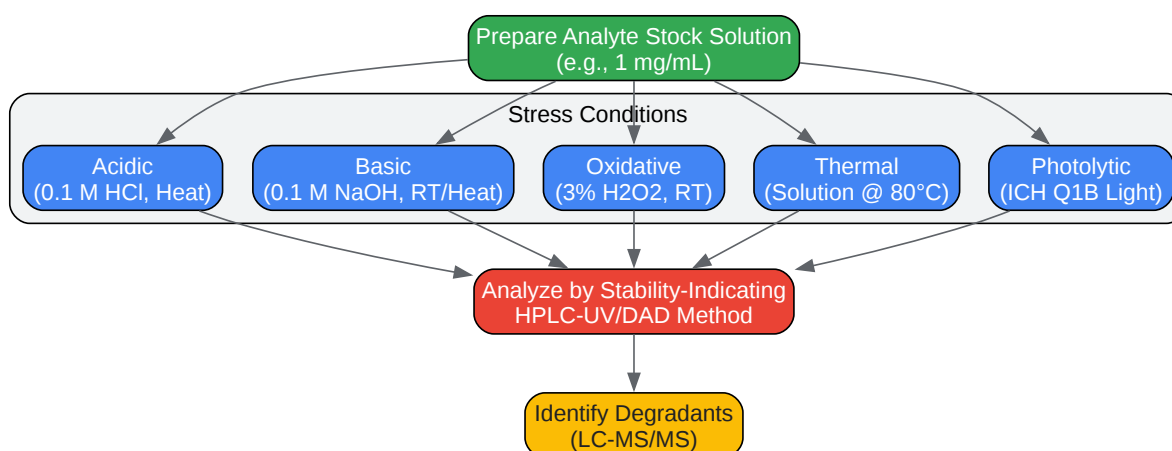
General Setup:

- Prepare a stock solution of **2-Chloro-5-methoxyphenol** (e.g., 1 mg/mL) in a suitable solvent like acetonitrile or methanol.
- For each condition, mix the stock solution with the stressor in a clear or amber glass vial as specified.
- Include a control sample (analyte in the solvent, no stressor) kept at ambient temperature in the dark.
- Analyze samples at appropriate time points (e.g., 0, 4, 8, 24, 48 hours) until the target degradation is achieved.

Specific Stress Conditions:

- **Acidic Hydrolysis:** Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Heat at 60-80 °C. Before analysis, neutralize the sample with an equivalent amount of 0.1 M NaOH.
- **Basic Hydrolysis:** Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature or gently heat (e.g., 40 °C). The phenoxide formed is more reactive, so harsh conditions may not be needed. Neutralize with 0.1 M HCl before analysis.
- **Oxidative Degradation:** Mix 1 mL of stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Keep at room temperature in the dark. The reaction can be rapid. No quenching is typically needed before HPLC analysis.
- **Thermal Degradation:** Place a vial of the stock solution in an oven set to 60-80 °C.
- **Photolytic Degradation:** Expose a vial of the stock solution (in a phototransparent container, e.g., quartz) to a controlled light source within a photostability chamber. Per ICH Q1B guidelines, the total exposure should be not less than 1.2 million lux hours and 200 watt hours/square meter.[9]

Visualization: Forced Degradation Study Workflow



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Caption: Systematic workflow for conducting forced degradation studies.

Protocol: Development of a Stability-Indicating HPLC Method

Causality: A stability-indicating method is one that can accurately quantify the active compound in the presence of its degradation products, impurities, and excipients.[5] The use of a photodiode array (PDA) or diode array detector (DAD) is a critical self-validating feature, as it allows for peak purity analysis to confirm that the parent peak is not co-eluting with any degradants.

Starting HPLC-UV/DAD Method:

- Column: C18, 4.6 x 150 mm, 3.5 or 5 μ m particle size.
- Mobile Phase A: 0.1% Acetic Acid or Formic Acid in Water.
- Mobile Phase B: Acetonitrile.
- Gradient: Start with a gradient of 5-95% B over 20 minutes to ensure separation of the parent compound from any potential degradants, which may have very different polarities.
- Flow Rate: 1.0 mL/min.
- Column Temperature: 30 °C.
- Injection Volume: 10 μ L.
- Detection: UV detection at a wavelength of maximum absorbance (e.g., ~280-290 nm, to be determined by UV scan) and DAD collection from 200-400 nm for peak purity analysis.

Trustworthiness Check (Peak Purity): After running the degraded samples, analyze the chromatographic peak for **2-Chloro-5-methoxyphenol** using the DAD software's peak purity algorithm. A pure peak will have a consistent UV spectrum across its entire width. A "purity angle" less than the "purity threshold" provides confidence that the method is stability-indicating.

Recommended Handling and Storage

Based on the compound's chemical nature and the principles of stability, the following handling and storage procedures are essential to maintain its integrity.

- **Atmosphere:** Phenols are susceptible to oxidation.[7] Store the compound in a tightly sealed container.[1] For long-term storage of high-purity material, blanketing with an inert gas like argon or nitrogen is best practice.
- **Light:** To prevent photolytic degradation, always store the material in an amber glass vial or in a container protected from light.[7]
- **Temperature:** Store in a cool, dry place.[1] Refrigeration (2-8 °C) is recommended for long-term storage to minimize the rate of any potential degradation.
- **Material Compatibility:** Use glass or chemically resistant polymer (e.g., polypropylene) containers. Avoid prolonged contact with reactive metals that could catalyze oxidation.

Conclusion

2-Chloro-5-methoxyphenol is a moderately lipophilic, weakly acidic compound with predictable solubility and stability characteristics. Its solubility is low in neutral aqueous media but increases significantly at pH values above its pKa of ~8.12, and it is readily soluble in common polar organic solvents. The primary stability concern is oxidative degradation, which is exacerbated by exposure to high pH, light, and heat.

By employing the systematic, validated protocols detailed in this guide—including equilibrium solubility determination and comprehensive forced degradation studies coupled with a stability-indicating HPLC-DAD method—researchers can generate reliable data. This foundational knowledge is indispensable for ensuring the success of synthetic campaigns, obtaining accurate results in biological screening, and developing stable formulations in later-stage drug development.

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